molecular formula C12H20N5O4P B585681 Isopropyl Tenofovir CAS No. 1346597-36-1

Isopropyl Tenofovir

Cat. No.: B585681
CAS No.: 1346597-36-1
M. Wt: 329.297
InChI Key: NYGAYVWAJGDSQU-SECBINFHSA-N
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Description

Isopropyl Tenofovir, chemically known as isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethhoxy]methyl-phenoxyphosphoryl]amino]propionate, is a nucleoside reverse transcriptase inhibitor. It is a prodrug of the antiretroviral compound Tenofovir, which is used primarily in the treatment of HIV and hepatitis B infections. This compound is designed to improve the bioavailability and pharmacokinetic profile of Tenofovir, making it more effective in clinical applications.

Mechanism of Action

Target of Action

Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus .

Mode of Action

This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes a four-step protocol to produce Tenofovir, which is then esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This method improves the yield and reduces the need for problematic reagents like magnesium tert-butoxide .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of Tenofovir with chloromethyl isopropyl carbonate, followed by purification and conversion into its pharmaceutically acceptable salts, such as fumarate . This process is optimized to ensure high yield and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.

    Substitution: Substitution reactions can modify the functional groups attached to the Tenof

Properties

CAS No.

1346597-36-1

Molecular Formula

C12H20N5O4P

Molecular Weight

329.297

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid

InChI

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1

InChI Key

NYGAYVWAJGDSQU-SECBINFHSA-N

SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O

Synonyms

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: this compound (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like this compound can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into this compound's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.

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